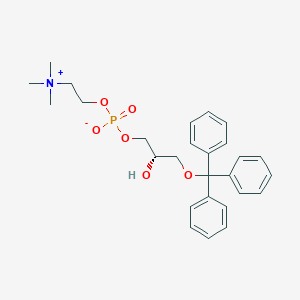

1-O-Trityl-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

“1-O-Trityl-sn-glycero-3-phosphocholine” is a chemical compound with the molecular formula C27H34NO6P . It is used in various chemical and biochemical research .

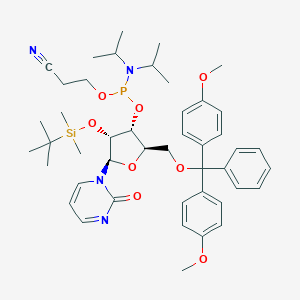

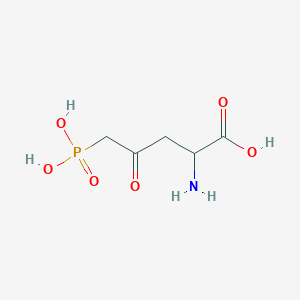

Synthesis Analysis

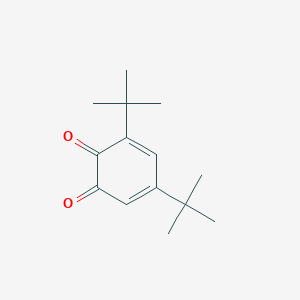

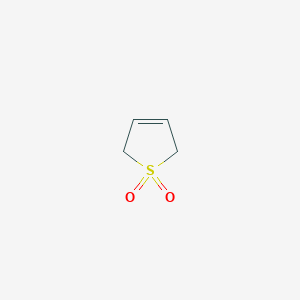

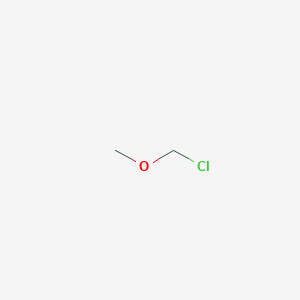

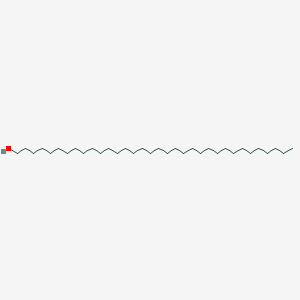

A method for the synthesis of phosphocholines and lyso phosphocholines has been developed employing sn-glycero-3-phosphocholine-kieselguhr complex with shorter reaction times . Another method involves the nucleophilic opening of the chiral epoxide with dodecyl mercaptan .

Molecular Structure Analysis

The molecular structure of “1-O-Trityl-sn-glycero-3-phosphocholine” consists of 27 Carbon atoms, 34 Hydrogen atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Phosphorous atom . It contains a total of 71 bonds, including 37 non-H bonds, 19 multiple bonds, 13 rotatable bonds, 1 double bond, and 18 aromatic bonds .

Physical And Chemical Properties Analysis

The molecular weight of “1-O-Trityl-sn-glycero-3-phosphocholine” is 499.5 g/mol . It has a topological polar surface area of 88 Ų . The compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Biomedical Research

1-O-Trityl-sn-glycero-3-phosphocholine serves as an intermediate in the synthesis of glycerophospholipids, which are crucial for cell membrane integrity and function. In biomedical research, it’s used to study the role of glycerophospholipids in various diseases, including cardiovascular and neurodegenerative disorders .

Biochemistry

This compound is instrumental in exploring the structural and functional aspects of biological membranes. It aids in understanding the lipid bilayer’s dynamics and the mechanisms of membrane-associated proteins .

Pharmacology

In pharmacological studies, 1-O-Trityl-sn-glycero-3-phosphocholine is used to investigate its role as a precursor for acetylcholine, a neurotransmitter involved in cognitive functions. This has implications for treatments of conditions like Alzheimer’s disease .

Molecular Biology

Researchers utilize this compound to dissect cellular processes involving signal transduction and membrane biophysics. It helps in elucidating the pathways of cell signaling and communication .

Neuroscience

Given its role as a precursor to acetylcholine, 1-O-Trityl-sn-glycero-3-phosphocholine is significant in neuroscience research, particularly in studying brain chemistry and potential interventions for neurological conditions .

Lipid Research

This compound is pivotal in lipidomics, where it’s used to analyze the composition of lipids in cells and tissues. It helps in understanding lipid metabolism and its alterations in various diseases .

Drug Delivery Systems

1-O-Trityl-sn-glycero-3-phosphocholine is explored for its potential in creating liposomes and micelles, which are delivery vehicles for drugs. This application is critical in developing targeted therapies with reduced side effects .

Cell Signaling

It’s also a key molecule in the study of cell signaling, particularly in how lipid molecules like phosphocholines influence the activation and regulation of signaling pathways within and between cells .

Wirkmechanismus

Target of Action

1-O-Trityl-sn-glycero-3-phosphocholine is an intermediate in the synthesis of glycerophospholipids . Glycerophospholipids are a class of phospholipids that play crucial roles in cell membranes, acting as regulators of various enzyme activities .

Mode of Action

These interactions could lead to changes in the structure and function of cell membranes, influencing various cellular processes .

Biochemical Pathways

1-O-Trityl-sn-glycero-3-phosphocholine is involved in the biosynthesis of glycerophospholipids . Glycerophospholipids are key components of cell membranes and play a role in signal transduction, cell recognition, and lipid transport. Changes in glycerophospholipid levels can affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 1-O-Trityl-sn-glycero-3-phosphocholine’s action are likely to be diverse, given its role in the synthesis of glycerophospholipids. These effects could include changes in cell membrane structure and function, alterations in signal transduction pathways, and impacts on cell recognition and lipid transport .

Eigenschaften

IUPAC Name |

[(2S)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-22-26(29)21-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYOUVRPQAMQNX-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467458 | |

| Record name | 1-O-Trityl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Trityl-sn-glycero-3-phosphocholine | |

CAS RN |

103675-56-5 | |

| Record name | 1-O-Trityl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 1-O-Trityl-sn-glycero-3-phosphocholine according to the research?

A1: The research paper highlights that 1-O-Trityl-sn-glycero-3-phosphocholine serves as a new intermediate for the efficient synthesis of mixed-acid 1,2-diacylglycerophosphocholines []. These compounds are important phospholipids found in cell membranes and play a crucial role in various biological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)

![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)